4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid

概述

描述

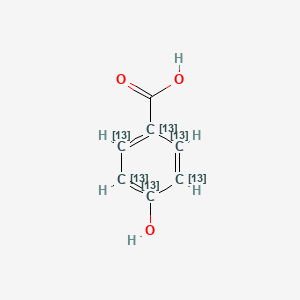

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is a stable isotope-labeled compound, specifically a derivative of 4-hydroxybenzoic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid typically involves the introduction of carbon-13 labeled carbon atoms into the benzene ring of 4-hydroxybenzoic acid. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process requires stringent quality control to maintain the isotopic purity and ensure the consistency of the product. The production methods are designed to be efficient and cost-effective, catering to the high demand in research and industrial applications .

化学反应分析

Types of Reactions

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of this compound. These products are valuable in further research and industrial applications .

科学研究应用

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of high-precision materials and in quality control processes .

作用机制

The mechanism of action of 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 atoms allow for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. This enables researchers to study the molecular targets and pathways involved in its effects, providing valuable insights into reaction mechanisms and metabolic processes .

相似化合物的比较

4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid is unique due to its complete carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

4-Hydroxybenzoic Acid: The non-labeled version, commonly used in various applications but lacks the isotopic labeling for detailed studies.

Salicylic Acid: Another hydroxybenzoic acid derivative, used extensively in pharmaceuticals but with different functional properties.

Benzoic Acid: A simpler aromatic carboxylic acid, used in food preservation and other applications .

生物活性

4-Hydroxybenzoic acid (4-HBA), including its isotopically labeled variant 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 acid, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties and mechanisms of action of 4-HBA, focusing on its antioxidant, antimicrobial, estrogenic, and potential therapeutic roles.

Chemical Structure and Properties

4-Hydroxybenzoic acid is a benzoic acid derivative with a hydroxyl group at the para position. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracking biological pathways.

Antioxidant Activity

4-HBA is recognized for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from damage caused by reactive oxygen species (ROS) .

Antimicrobial Properties

Research indicates that 4-HBA exhibits antimicrobial activity against various bacteria and fungi. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibits growth effectively.

- Escherichia coli : Demonstrates significant antibacterial activity .

Estrogenic Activity

4-HBA displays estrogenic activity both in vitro and in vivo. It has been implicated in the modulation of estrogen receptors, potentially influencing hormonal balance . This property raises considerations regarding its use in food and cosmetic products containing parabens.

Hypoglycemic Effects

Studies suggest that 4-HBA may have insulin-like effects that contribute to hypoglycemic activity. In diabetic rat models, it has been shown to lower plasma glucose levels by enhancing peripheral glucose consumption .

Nematicidal Activity

4-HBA exhibits nematicidal properties against the second-stage juveniles of Meloidogyne incognita, causing paralysis and mortality in nematodes .

The biological effects of 4-HBA are mediated through various biochemical pathways:

- Enzymatic Reactions : It serves as a substrate for several enzymes involved in metabolic processes, including hydroxylation and conjugation reactions .

- Receptor Modulation : Its interaction with estrogen receptors suggests a mechanism for its hormonal effects .

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of various phenolic compounds, 4-HBA was found to significantly reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of 4-HBA against common pathogens. The results showed that 4-HBA inhibited the growth of Staphylococcus aureus at concentrations as low as 0.5 mg/mL, demonstrating its potential as a natural preservative in food products .

Data Tables

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid with isotopic purity?

- Methodological Answer : The synthesis of isotopically labeled 4-hydroxybenzoic acid (4-HBA-13C6) requires precise control over isotopic incorporation. The Kolbe-Schmitt reaction, which involves carboxylation of potassium phenoxide with CO2 under high pressure and temperature, is a common method . For 13C6 labeling, all carbon atoms in the benzene ring must originate from 13C-enriched precursors (e.g., phenol-13C6). Post-synthesis, purity is verified via LC-MS (to confirm isotopic enrichment >98%) and NMR (to ensure no isotopic scrambling). Contaminants such as unlabeled isomers (e.g., 3-hydroxybenzoic acid) must be excluded using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers distinguish 4-HBA-13C6 from structural analogs in complex matrices?

- Methodological Answer : Structural analogs (e.g., 3-hydroxybenzoic acid or salicylic acid) can interfere with detection. Use high-resolution mass spectrometry (HRMS) with a Q-TOF analyzer to resolve exact mass differences (e.g., 4-HBA-13C6 has a molecular ion at m/z 159.03 [M-H]⁻, whereas unlabeled 4-HBA is m/z 137.02). Pair this with tandem MS (MS/MS) to confirm fragmentation patterns (e.g., loss of CO2 to yield m/z 93.03 for 4-HBA-13C6). For chromatographic separation, employ a hydrophilic interaction liquid chromatography (HILIC) column to resolve polar derivatives .

Q. What analytical methods are recommended for quantifying 4-HBA-13C6 in biological samples?

- Methodological Answer : Stable isotope dilution analysis (SIDA) is optimal. Spike samples with a known quantity of deuterated internal standard (e.g., 4-HBA-d4), extract using solid-phase extraction (SPE) with Oasis HLB cartridges, and analyze via LC-MS/MS. Calibration curves should cover 0.1–100 ng/mL, with limits of detection (LOD) <0.05 ng/mL. For tissue samples, homogenize in 80% methanol, centrifuge, and filter (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How does isotopic labeling of 4-HBA-13C6 improve tracing in microbial metabolic pathways?

- Methodological Answer : In Pseudomonas spp., 4-HBA-13C6 is metabolized via the β-ketoadipate pathway. Isotopic labeling allows tracking of ring cleavage products (e.g., 13C-labeled succinate and acetyl-CoA) using 13C-NMR or isotope-ratio mass spectrometry (IRMS). For pathway flux analysis, apply kinetic modeling to 13C enrichment data from intracellular metabolites extracted at timed intervals. Key parameters include isotopic dilution factors and turnover rates .

Q. How can contradictory data on 4-HBA’s role in oxidative stress be resolved?

- Methodological Answer : Conflicting reports (pro-oxidant vs. antioxidant effects) may arise from concentration-dependent behavior. Design dose-response experiments in cell models (e.g., HepG2 or RAW 264.7 macrophages) with 4-HBA-13C6 concentrations ranging from 1 µM to 1 mM. Measure reactive oxygen species (ROS) using DCFH-DA fluorescence and validate via glutathione (GSH/GSSG) ratios. Control for pH effects (4-HBA is weakly acidic) by buffering media to pH 7.4 .

Q. What strategies optimize derivatization of 4-HBA-13C6 for gas chromatography (GC) analysis?

- Methodological Answer : Derivatize with BSTFA (+1% TMCS) at 70°C for 30 min to form trimethylsilyl (TMS) esters. Verify derivatization efficiency by comparing peak areas of underivatized (LC-MS) vs. derivatized (GC-MS) samples. For trace analysis, use selected ion monitoring (SIM) at m/z 267 (M-15)+ and 282 (M)+. Note: Avoid aqueous conditions, as residual moisture hydrolyzes TMS groups .

Q. How does 13C6 labeling enhance NMR sensitivity in studying 4-HBA-protein interactions?

- Methodological Answer : 13C-enriched 4-HBA-13C6 improves signal-to-noise ratios in heteronuclear single-quantum coherence (HSQC) NMR. For binding studies with serum albumin, titrate 4-HBA-13C6 (0–500 µM) into protein solutions (15N-labeled albumin) and monitor chemical shift perturbations (CSPs) in 1H-15N HSQC spectra. Calculate dissociation constants (Kd) using nonlinear regression of CSP vs. ligand concentration .

属性

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745665 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-29-5 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。